molecular formula C10H9NO4 B15069281 4-Methoxy-6-nitro-indan-1-one

4-Methoxy-6-nitro-indan-1-one

Cat. No.: B15069281
M. Wt: 207.18 g/mol
InChI Key: BETNVBDBJAABJD-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-indan-1-one is an organic compound with the molecular formula C10H9NO4 It is a derivative of indanone, characterized by the presence of a methoxy group at the 4th position and a nitro group at the 6th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-nitro-indan-1-one typically involves the nitration of 4-methoxy-1-indanone. The process begins with the preparation of 4-methoxy-1-indanone, which can be synthesized from 4-hydroxyindan-1-one and iodomethane in the presence of potassium carbonate and acetone . The nitration reaction is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-nitro-indan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted indanone derivatives.

Scientific Research Applications

4-Methoxy-6-nitro-indan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitro-indan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

4-Methoxy-6-nitro-indan-1-one can be compared with other indanone derivatives, such as:

The presence of both methoxy and nitro groups in this compound makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-methoxy-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9NO4/c1-15-10-5-6(11(13)14)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3

InChI Key

BETNVBDBJAABJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2=O)[N+](=O)[O-]

Origin of Product

United States

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